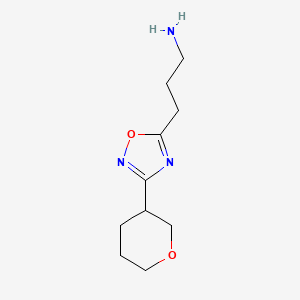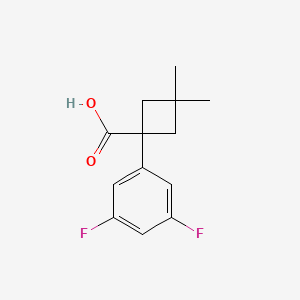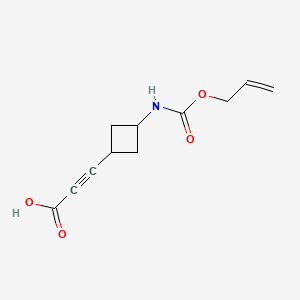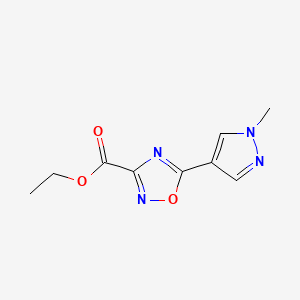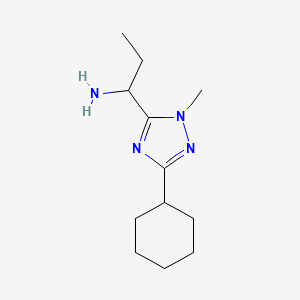![molecular formula C16H13Cl2N3S B13491488 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is a complex organic compound that features a pyridine ring substituted with a thiazole and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride
- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridinamine hydrochloride
Uniqueness
6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a thiazole and a pyridine ring. This combination of structural features can confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13Cl2N3S |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)-4-(4-ethenylphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H12ClN3S.ClH/c1-2-11-3-5-12(6-4-11)14-10-21-16(20-14)19-13-7-8-15(17)18-9-13;/h2-10H,1H2,(H,19,20);1H |
InChI Key |
IPWGFLDODARFQP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


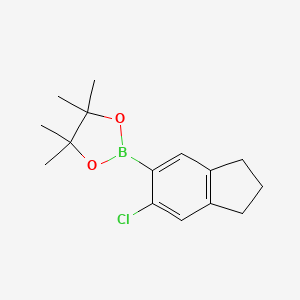
![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)

![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
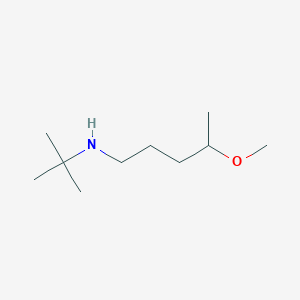
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)
